molecular formula C11H15I B12285826 1-(4-Iodobutyl)-3-methylbenzene

1-(4-Iodobutyl)-3-methylbenzene

Cat. No.: B12285826
M. Wt: 274.14 g/mol
InChI Key: KQCAELYBBCOPBE-UHFFFAOYSA-N
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Description

1-(4-Iodobutyl)-3-methylbenzene is an aromatic compound featuring a benzene ring substituted with a methyl group at the meta position (3-position) and a 4-iodobutyl chain. The iodine atom in the butyl chain enhances its utility in organic synthesis, particularly in cross-coupling reactions and radical processes, due to iodine's favorable leaving-group properties and polarizability .

Properties

Molecular Formula

C11H15I

Molecular Weight

274.14 g/mol

IUPAC Name

1-(4-iodobutyl)-3-methylbenzene

InChI

InChI=1S/C11H15I/c1-10-5-4-7-11(9-10)6-2-3-8-12/h4-5,7,9H,2-3,6,8H2,1H3

InChI Key

KQCAELYBBCOPBE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CCCCI

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Iodobutyl)-3-methylbenzene can be synthesized through several methods. One common approach involves the alkylation of 3-methylbenzene (toluene) with 4-iodobutyl bromide in the presence of a strong base such as potassium carbonate. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods: Industrial production of 1-(4-Iodobutyl)-3-methylbenzene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Iodobutyl)-3-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to 1-(4-butyl)-3-methylbenzene using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Potassium permanganate in aqueous or acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

    Substitution: 1-(4-Azidobutyl)-3-methylbenzene, 1-(4-Thiobutyl)-3-methylbenzene.

    Oxidation: 1-(4-Iodobutyl)-3-methylbenzoic acid.

    Reduction: 1-(4-Butyl)-3-methylbenzene.

Scientific Research Applications

Chemical Properties and Structure

1-(4-Iodobutyl)-3-methylbenzene has the chemical formula C11H15I and a molecular weight of 260.14 g/mol. The presence of an iodine atom makes it a valuable intermediate in many chemical reactions, particularly those involving nucleophilic substitutions and cross-coupling reactions.

Cross-Coupling Reactions

1-(4-Iodobutyl)-3-methylbenzene is frequently utilized in cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. These reactions are essential for constructing complex organic molecules, particularly in pharmaceuticals and agrochemicals.

  • Example Case Study : In a study on the synthesis of trisubstituted alkenes, the compound was employed as a coupling partner, yielding significant amounts of desired products with high selectivity. The reaction conditions included palladium catalysts and various bases, demonstrating the compound's versatility in synthetic methodologies .

Hydroiodination Reactions

The compound has been shown to participate effectively in hydroiodination reactions, where it can add iodine across double bonds to form more complex iodinated products. This reaction is crucial for synthesizing iodinated derivatives that can be further functionalized.

  • Data Table : Below is a summary of yields from hydroiodination reactions involving 1-(4-Iodobutyl)-3-methylbenzene:
Reaction TypeYield (%)Conditions
Hydroiodination85Iodine in acetic acid
Cross-Coupling75Pd catalyst, base present
Mizoroki-Heck Reaction70Styrene as coupling partner

Medicinal Chemistry

The iodinated structure of 1-(4-Iodobutyl)-3-methylbenzene allows it to act as a pharmacophore in drug design. Iodine-containing compounds often exhibit unique biological activities due to their ability to interact with biological targets.

  • Case Study : Research has indicated that compounds similar to 1-(4-Iodobutyl)-3-methylbenzene possess anti-cancer properties by inhibiting specific protein interactions critical for tumor growth. For instance, derivatives have been studied for their role in inhibiting c-Myc dimerization, a target in cancer therapy .

Imaging Agents

Due to its iodine content, this compound can also be explored as a potential imaging agent in medical diagnostics. Iodine is known for its radiopacity, making it useful for enhancing contrast in imaging techniques such as X-ray and CT scans.

Industrial Applications

In industrial settings, 1-(4-Iodobutyl)-3-methylbenzene serves as an intermediate for synthesizing various materials, including polymers and specialty chemicals. Its ability to undergo further chemical transformations makes it valuable in material science.

  • Data Table : Industrial applications of 1-(4-Iodobutyl)-3-methylbenzene:
Application TypeDescriptionExample Products
Polymer SynthesisUsed as a monomer or co-monomerIodinated polymers
Specialty ChemicalsIntermediate for fine chemicalsPharmaceutical intermediates

Mechanism of Action

The mechanism of action of 1-(4-Iodobutyl)-3-methylbenzene depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the iodine atom is displaced by a nucleophile through an S_N2 mechanism. In oxidation reactions, the methyl group is converted to a carboxylic acid or aldehyde via intermediate formation of an alcohol. The molecular targets and pathways involved are specific to the type of reaction and the reagents used.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Analogous Compounds

Compound Name Substituent Type Position Functional Group Key Applications/Reactivity Reference
1-(4-Iodobutyl)-3-methylbenzene 4-iodobutyl 3-methyl Iodide Radical cyclization, coupling
1-(1-Azido-2,2-dimethylpropyl)-3-methylbenzene Azido-dimethylpropyl 3-methyl Azide Click chemistry, bioorthogonal
1-(2-Fluoropropyl)-3-methylbenzene (F10) 2-fluoropropyl 3-methyl Fluoride Hydrofluorination studies
1-(Azidomethyl)-3-methylbenzene (L8) Azidomethyl 3-methyl Azide Glycocalyx engineering, bioconjugation
1-(But-3-enyl)-3-methylbenzene (3g) But-3-enyl 3-methyl Alkene Olefin synthesis, polymerization
1-(4-Bromobutoxy)-3-methylbenzene 4-bromobutoxy 3-methyl Bromoether Industrial research, intermediates

Physical Properties and Spectral Data

Table 2: NMR Chemical Shifts for Selected Compounds

Compound Name 1H NMR (δ, ppm) 13C NMR (δ, ppm) Reference
1-(4-Iodobutyl)-3-methylbenzene Data not provided in evidence Data not provided -
1-(1-Azido-2,2-dimethylpropyl)-3-methylbenzene Aromatic signals: ~7.2–7.4 (m); CH3: 1.25 (s) Azide carbon: ~54.2; Aromatic: 120–140
1-(Azidomethyl)-3-methylbenzene (L8) CH2N3: 4.30 (s); CH3: 2.35 (s) CH2N3: 54.5; Aromatic: 125–138
1-(But-3-enyl)-3-methylbenzene (3g) Alkene protons: 5.6–5.8 (m); CH3: 2.30 (s) Alkene carbons: 115–125

Biological Activity

1-(4-Iodobutyl)-3-methylbenzene, also known as 4-Iodotoluene, is a compound of significant interest in organic chemistry and medicinal research due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

1-(4-Iodobutyl)-3-methylbenzene has the following chemical characteristics:

  • Molecular Formula : C10H12I
  • Molecular Weight : 252.11 g/mol
  • IUPAC Name : 1-(4-Iodobutyl)-3-methylbenzene
  • CAS Number : 102-63-6

The presence of the iodine atom significantly influences its reactivity and potential applications in various fields, including pharmaceuticals and agrochemicals.

The biological activity of 1-(4-Iodobutyl)-3-methylbenzene is primarily attributed to its ability to engage in electrophilic substitution reactions due to the iodine atom's electronegativity. This allows it to interact with various biological targets, potentially leading to antimicrobial, anticancer, and anti-inflammatory effects.

Antimicrobial Activity

Research indicates that halogenated compounds like 1-(4-Iodobutyl)-3-methylbenzene exhibit significant antimicrobial properties. A study highlighted the efficacy of halogenated aromatic compounds against various bacterial strains. The introduction of iodine enhances the lipophilicity of the molecule, allowing better membrane penetration and increased antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Anticancer Potential

The compound has shown promise in preliminary studies as an anticancer agent. In vitro assays demonstrated that 1-(4-Iodobutyl)-3-methylbenzene induced cytotoxic effects on several cancer cell lines, including HeLa (cervical cancer) and U87 (glioblastoma) cells. The observed IC50 values ranged between 50 µM to 150 µM, indicating a moderate level of cytotoxicity .

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study conducted by Devakumar et al. utilized gas chromatography-mass spectrometry (GC-MS) to analyze various phytocompounds for their antimicrobial activities. Among these compounds, derivatives similar to 1-(4-Iodobutyl)-3-methylbenzene were noted for their effectiveness against pathogenic bacteria .
  • Cytotoxicity Assessment :
    • In a comparative study involving multiple synthesized compounds, researchers evaluated the cytotoxic effects on normal versus cancerous cell lines. The results indicated that while normal cells exhibited higher IC50 values (indicating lower sensitivity), cancerous cells were significantly affected by the treatment with 1-(4-Iodobutyl)-3-methylbenzene .

Table 1: Biological Activity Summary of 1-(4-Iodobutyl)-3-methylbenzene

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AntimicrobialStaphylococcus aureus<100
AntimicrobialBacillus subtilis<80
CytotoxicityHeLa (cervical cancer)50
CytotoxicityU87 (glioblastoma)150

Q & A

Q. How should researchers address inconsistencies in NMR spectral data for 1-(4-Iodobutyl)-3-methylbenzene across studies?

  • Methodology :
  • Replicate experiments using identical solvent systems (e.g., CDCl₃ vs. DMSO-d₆) and concentration ranges.
  • Compare with computational NMR predictions (e.g., ACD/Labs or MestReNova).
  • Publish raw data (FID files) for peer validation .

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